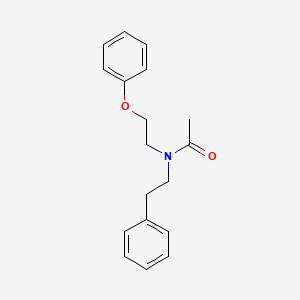
N-Phenethyl-N-(2-phenoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)-: is an organic compound belonging to the class of acetamides. It is characterized by the presence of a phenethyl group and a phenoxyethyl group attached to the nitrogen atom of the acetamide moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- typically involves the reaction of phenethylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phenethylamine+Phenoxyacetyl chloride→ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)-+HCl
Industrial Production Methods: In industrial settings, the production of ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Substituted phenoxyethyl derivatives.
Scientific Research Applications
ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-Phenethylacetamide: Similar structure but lacks the phenoxyethyl group.
N-(2-Phenylethyl)acetamide: Another related compound with a similar core structure.
Phenoxyacetamide Derivatives: Compounds with variations in the substituents on the phenoxy group.
Uniqueness: ACETAMIDE,N-PHENETHYL-N-(2-PHENOXYETHYL)- is unique due to the presence of both phenethyl and phenoxyethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
66827-48-3 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2-phenoxyethyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H21NO2/c1-16(20)19(13-12-17-8-4-2-5-9-17)14-15-21-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3 |
InChI Key |
LRIHHWASAANTOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)CCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















